Cas no 206879-65-4 (1-4-(3-Aminophenyl)piperazin-1-ylethanone)
1-4-(3-Aminophenyl)piperazin-1-ylethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-[4-(3-aminophenyl)-1-piperazinyl]-
- 1-[4-(3-aminophenyl)-1-piperazinyl]Ethanone
- 1-[4-(3-AMINOPHENYL)PIPERAZIN-1-YL]ETHANONE
- 1-(4-(3-aminophenyl)piperazin-1-yl)ethanone
- 1-acetyl-4-(3-aminophenyl)piperazine
- 3-(1-acetylpiperazin-4-yl)aniline
- 3-(4-Acetyl-1-piperazinyl)-aniline
- 3-(4-Acetyl-piperazin-1-yl)aniline
- MS-20299
- Ethanone, 1-[4-(3-aminophenyl)-1-piperazinyl]-
- 1-[4-(3-Aminophenyl)-piperazin-1-yl]-ethanone
- AKOS005256303
- DTXSID40455838
- ZDNZOUXIQFHVEP-UHFFFAOYSA-N
- 1-(4-(3-Aminophenyl)piperazin-1-yl)ethan-1-one
- FT-0604247
- 1-[4-(3-amino-phenyl)-piperazin-1-yl]-ethanone
- SCHEMBL2648561
- Z376447274
- TQR916
- 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one
- MFCD09757522
- 206879-65-4
- EN300-156924
- A4492
- 1-4-(3-Aminophenyl)piperazin-1-ylethanone
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- MDL: MFCD09757522
- Inchi: 1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3
- InChI Key: ZDNZOUXIQFHVEP-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCN(C2C=CC=C(C=2)N)CC1
Computed Properties
- Exact Mass: 219.13700
- Monoisotopic Mass: 219.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.6Ų
Experimental Properties
- PSA: 49.57000
- LogP: 1.52140
1-4-(3-Aminophenyl)piperazin-1-ylethanone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-4-(3-Aminophenyl)piperazin-1-ylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639503-25mg |
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone |
206879-65-4 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639503-50mg |
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone |
206879-65-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A639503-250mg |
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone |
206879-65-4 | 250mg |
$ 340.00 | 2022-06-07 | ||
| abcr | AB546563-500 mg |
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone; . |
206879-65-4 | 500MG |
€256.50 | 2023-04-13 | ||
| abcr | AB546563-1 g |
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone; . |
206879-65-4 | 1g |
€398.60 | 2023-04-13 | ||
| Enamine | EN300-156924-0.05g |
1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one |
206879-65-4 | 95.0% | 0.05g |
$29.0 | 2025-02-20 | |
| Enamine | EN300-156924-0.1g |
1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one |
206879-65-4 | 95.0% | 0.1g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-156924-0.25g |
1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one |
206879-65-4 | 95.0% | 0.25g |
$61.0 | 2025-02-20 | |
| Enamine | EN300-156924-0.5g |
1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one |
206879-65-4 | 95.0% | 0.5g |
$108.0 | 2025-02-20 | |
| Enamine | EN300-156924-1.0g |
1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one |
206879-65-4 | 95.0% | 1.0g |
$169.0 | 2025-02-20 |
1-4-(3-Aminophenyl)piperazin-1-ylethanone Suppliers
1-4-(3-Aminophenyl)piperazin-1-ylethanone Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-4-(3-Aminophenyl)piperazin-1-ylethanone
Compound CAS No. 206879-65-4: 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone
1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone, also known by its CAS number 206879-65-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperazine ring substituted with a 3-aminophenyl group and an ethanone moiety, making it a versatile scaffold for various chemical modifications.
The synthesis of 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The piperazine ring, a six-membered azacyclohexane, serves as a central hub for functional group attachments, which can significantly influence the compound's pharmacokinetic properties. Recent studies have explored the use of this compound as a precursor in the development of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.
In terms of biological activity, CAS No. 206879-65-4 has shown promise in preclinical models, demonstrating potential anti-inflammatory and neuroprotective effects. Researchers have utilized computational chemistry techniques to predict the binding affinities of this compound to various protein targets, providing insights into its mechanism of action. For instance, molecular docking studies have revealed that the ethanone group plays a critical role in stabilizing interactions within enzyme active sites.
The structural versatility of 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR). By altering substituents on the piperazine ring or the ethanone moiety, scientists can optimize pharmacokinetic profiles and enhance bioavailability. Recent advancements in medicinal chemistry have focused on improving the compound's solubility and reducing off-target effects, which are crucial for its potential therapeutic applications.
Moreover, the integration of green chemistry principles in the synthesis of CAS No. 206879-65-4 has been a topic of interest among researchers. Efforts to develop environmentally friendly synthesis routes have led to the identification of more sustainable reagents and reaction conditions, aligning with global initiatives to minimize ecological impact.
In conclusion, 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone, with its CAS number 206879-65-4, represents a valuable platform for exploring novel therapeutic agents. Its unique structure, coupled with recent advancements in synthetic and computational methodologies, positions it as a promising candidate in drug discovery pipelines.
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